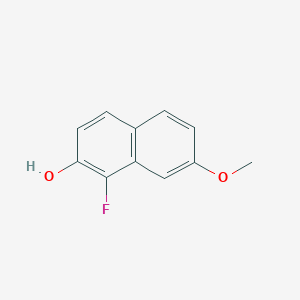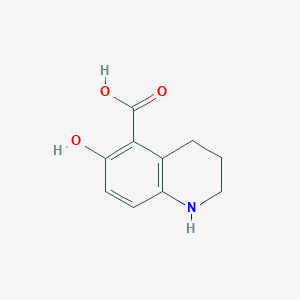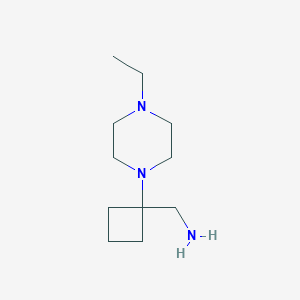
3-(Naphthalen-2-ylamino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(Naftilamino)propanonitrilo es un compuesto orgánico con la fórmula molecular C13H12N2. Se caracteriza por la presencia de un anillo de naftaleno unido a un grupo amino, que a su vez está conectado a un grupo propanonitrilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Naftilamino)propanonitrilo normalmente implica la reacción de 2-naftilamina con acrilonitrilo. La reacción se lleva a cabo en condiciones controladas, a menudo en presencia de un catalizador para facilitar la formación del producto deseado. La mezcla de reacción se suele calentar a una temperatura específica para asegurar la conversión completa de los reactivos.
Métodos de producción industrial
En un entorno industrial, la producción de 3-(Naftilamino)propanonitrilo puede implicar procesos de lotes o continuos a gran escala. Las materias primas, 2-naftilamina y acrilonitrilo, se introducen en un reactor donde sufren la reacción catalítica. El producto se purifica luego a través de diversas técnicas como destilación, cristalización o cromatografía para lograr la pureza y el rendimiento deseados.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(Naftilamino)propanonitrilo puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diversos productos de oxidación, dependiendo de las condiciones y los reactivos utilizados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en una amina u otros grupos funcionales.
Sustitución: El grupo amino en el compuesto puede participar en reacciones de sustitución, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el hidruro de diisobutilaluminio (DIBAL) se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o agentes alquilantes.
Principales productos formados
Oxidación: La oxidación puede producir productos como naftoquinonas u otros derivados oxidados.
Reducción: La reducción normalmente produce aminas primarias o aldehídos.
Sustitución: Las reacciones de sustitución pueden dar como resultado una variedad de derivados naftil sustituidos.
Aplicaciones Científicas De Investigación
El 3-(Naftilamino)propanonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 3-(Naftilamino)propanonitrilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
3-(Naftilamino)propanonitrilo: Similar en estructura pero con el grupo amino unido a la posición 1 del anillo de naftaleno.
3-(Fenilamino)propanonitrilo: Contiene un grupo fenilo en lugar de un anillo de naftaleno.
3-(Piridin-2-ilamino)propanonitrilo: Presenta un anillo de piridina en lugar de un anillo de naftaleno.
Unicidad
El 3-(Naftilamino)propanonitrilo es único debido a la posición específica del grupo amino en el anillo de naftaleno, que puede influir en su reactividad e interacciones con otras moléculas. Esta característica estructural puede conducir a propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Número CAS |
38266-46-5 |
|---|---|
Fórmula molecular |
C13H12N2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-(naphthalen-2-ylamino)propanenitrile |
InChI |
InChI=1S/C13H12N2/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,15H,3,9H2 |
Clave InChI |
CPUVSJAQJPRXLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)



![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)



